REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[Cl:20])[N:12]=[C:11]([C:21](O)=[O:22])[C:10]=2[O:24][CH2:25][CH2:26][NH:27][CH2:28][C:29]([F:32])([F:31])[F:30])=[CH:5][CH:4]=1.C(N(CC)CC)C.C(OCC)C>ClCCCl>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[Cl:20])[N:12]=[C:11]3[C:10]=2[O:24][CH2:25][CH2:26][N:27]([CH2:28][C:29]([F:30])([F:32])[F:31])[C:21]3=[O:22])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=CC=C1)Cl)C(=O)O)OCCNCC(F)(F)F
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
cyclic anhydride
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(N=C2C(N(CCOC12)CC(F)(F)F)=O)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |